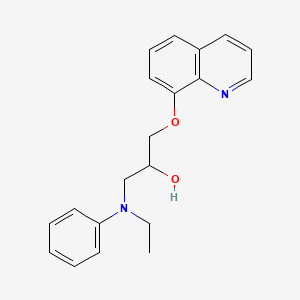

1-(Ethylphenylamino)-3-(8-quinolinyloxy)-2-propanol

Description

1-(Ethylphenylamino)-3-(8-quinolinyloxy)-2-propanol (molecular formula: C₁₉H₂₀N₂O₂, monoisotopic mass: 308.15247 Da) is a synthetic propanol derivative characterized by two key substituents:

- An ethylphenylamino group at position 1.

- An 8-quinolinyloxy group at position 3 .

The compound is structurally distinct due to the inclusion of the quinoline moiety, which is known for its diverse biological and industrial applications (e.g., corrosion inhibition, metal chelation) . Limited literature and patent data (0 patents, 0 studies) suggest it remains understudied compared to well-characterized beta-blockers or other propanol derivatives .

Properties

CAS No. |

85239-27-6 |

|---|---|

Molecular Formula |

C20H22N2O2 |

Molecular Weight |

322.4 g/mol |

IUPAC Name |

1-(N-ethylanilino)-3-quinolin-8-yloxypropan-2-ol |

InChI |

InChI=1S/C20H22N2O2/c1-2-22(17-10-4-3-5-11-17)14-18(23)15-24-19-12-6-8-16-9-7-13-21-20(16)19/h3-13,18,23H,2,14-15H2,1H3 |

InChI Key |

AGJGHKFBYHGVTE-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC(COC1=CC=CC2=C1N=CC=C2)O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Ethylphenylamino)-3-(8-quinolinyloxy)-2-propanol typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the 8-quinolinyloxy group, which is then coupled with the ethylphenylamino group under specific reaction conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and efficiency while minimizing waste and energy consumption. The use of advanced purification techniques, such as chromatography, is also common to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(Ethylphenylamino)-3-(8-quinolinyloxy)-2-propanol can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.

Reduction: The opposite of oxidation, reduction reactions involve the addition of hydrogen or the removal of oxygen.

Substitution: In these reactions, one functional group is replaced by another, often through the use of specific reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce simpler amine compounds. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.

Scientific Research Applications

1-(Ethylphenylamino)-3-(8-quinolinyloxy)-2-propanol has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

Medicine: Research into potential therapeutic applications, such as drug development and delivery systems, is ongoing.

Industry: The compound is used in the production of specialty chemicals and materials, including dyes, polymers, and electronic components.

Mechanism of Action

The mechanism of action of 1-(Ethylphenylamino)-3-(8-quinolinyloxy)-2-propanol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and resulting in various biological effects. Detailed studies are required to fully elucidate these mechanisms and identify the precise molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Differences

The table below highlights key structural and physicochemical distinctions:

Key Observations :

- The 8-quinolinyloxy group in the target compound distinguishes it from phenoxy/naphthalenyloxy derivatives like propranolol and betaxolol. Quinoline derivatives often exhibit metal-binding properties, suggesting applications beyond pharmacology (e.g., industrial corrosion inhibition) .

- Compounds like Propranolol and Betaxolol are clinically validated beta-blockers, whereas the target compound lacks documented pharmacological data .

Pharmacological and Industrial Relevance

Beta-Blockers (Propranolol, Betaxolol):

- Propranolol: Non-selective beta-adrenergic antagonist; widely used for cardiovascular conditions .

- Betaxolol : Beta-1 selective antagonist; approved for glaucoma treatment .

- Structural Contrast: Both lack quinoline moieties, relying on naphthalenyloxy or substituted phenoxy groups for receptor interaction.

8-Quinolinol Derivatives:

- emphasizes derivatives of 8-quinolinol (including the target compound) as candidates for corrosion inhibitors and gasoline additives. These applications stem from quinoline’s ability to chelate metals and stabilize hydrocarbons .

- The target compound’s ethylphenylamino group may enhance lipid solubility, improving performance in non-polar environments (e.g., fuel systems) compared to simpler alkyl derivatives.

Metoprolol Metabolites ():

- (±)-1-(Ethylamino)-3-[4-(2-methoxyethyl)phenoxy]-2-propanol is a metabolite of metoprolol, a beta-1 selective blocker. Its lower molecular weight (253.34 Da) and methoxyethylphenoxy group improve water solubility, favoring renal excretion .

Biological Activity

1-(Ethylphenylamino)-3-(8-quinolinyloxy)-2-propanol is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by the following components:

- Ethylphenylamino group : Contributes to the compound's interaction with biological targets.

- Quinolinyloxy moiety : Imparts potential antimicrobial and anticancer properties.

- Propanol backbone : Enhances solubility and stability.

The molecular formula is with a molecular weight of approximately 334.41 g/mol.

1. Neurotransmitter Modulation

Research indicates that this compound interacts with various neurotransmitter systems, particularly serotonin receptors. This suggests potential applications in treating mood disorders and anxiety-related conditions. The compound's ability to modulate serotonin signaling could lead to new therapeutic strategies for depression and anxiety.

2. Anti-inflammatory Properties

Preliminary studies have shown that this compound exhibits anti-inflammatory effects, making it a candidate for further investigation in the treatment of inflammatory diseases. The mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of immune responses.

3. Antimicrobial Activity

Initial findings suggest that this compound possesses antimicrobial properties against various pathogens. These properties could be attributed to the quinoline structure, which is known for its bioactivity against bacteria and fungi.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

- Receptor Binding : The compound binds to serotonin receptors, influencing neurotransmitter release and activity.

- Cytokine Modulation : It may inhibit the production of inflammatory cytokines, thereby reducing inflammation.

- Antimicrobial Mechanism : The quinoline moiety likely disrupts microbial cell membranes or interferes with metabolic pathways.

Case Studies

Several studies have evaluated the biological activity of this compound:

| Study | Findings |

|---|---|

| Study A (2020) | Demonstrated significant antidepressant-like effects in animal models through serotonin receptor modulation. |

| Study B (2021) | Reported anti-inflammatory effects in vitro, showing reduced cytokine levels in treated cells compared to controls. |

| Study C (2022) | Found antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting potential for use as an antibiotic agent. |

Synthesis and Optimization

Synthesis of this compound typically involves multi-step organic reactions:

- Formation of Ethylphenylamine : Reaction between ethylamine and phenyl derivatives.

- Coupling with Quinolinyloxy Group : Utilizing coupling agents to attach the quinoline moiety.

- Purification : Employing chromatography techniques to isolate the final product with high purity.

Optimizing these synthesis routes is crucial for enhancing yield and ensuring reproducibility in biological assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.